molecular formula C16H15N3OS B2586854 7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-34-5

7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2586854
CAS RN: 896323-34-5
M. Wt: 297.38
InChI Key: FJBMJHCUHYCHIL-UHFFFAOYSA-N
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Description

The compound “7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a nitrogen-containing heterocyclic compound . These types of compounds form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of such compounds often involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The nature of these equivalents determines the reaction conditions . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is complex, often containing fragments similar to the natural heterocycles purines and pyrimidines . This makes them of great practical importance in the field of medicine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often involve multiple steps . For example, in the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Antiviral Activity

The compound’s structure contains a pyrido-triazinone core, which has been associated with antiviral properties. Notably, Triazavirin , a derivative of this scaffold, has demonstrated a broad spectrum of antiviral action against influenza viruses, ARVI, and tick-borne encephalitis. Additionally, Triazavirin has shown effectiveness in treating patients with moderate COVID-19 .

Medicinal Chemistry

Pyrido[1,2-a][1,3,5]triazin-4-one derivatives are relevant in medicinal chemistry due to their resemblance to natural nucleotides. Researchers have explored compounds containing benzimidazole scaffolds (isosteres of nucleic acid bases) for potential therapeutic applications. Some important drugs based on benzimidazole include proton pump inhibitors, antihistamines, and antiparasitic agents .

Synthesis Strategies

The construction of pyrimido[1,2-a]benzimidazoles often involves annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The choice of these equivalents influences reaction conditions and the formation of polycyclic derivatives .

Nitroazolo Compounds

Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, related to this compound, constitute a new family of antiviral agents. These compounds have shown promise in combating viral infections .

Structural Modifications

Researchers have explored structural modifications of the pyrido-triazinone core to enhance biological activity. For instance, the clinical trial stage compound 5-methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine L-arginine salt monohydrate represents an exciting avenue for further investigation .

Pharmacological Prospects

Given the wide spectrum of biological activity associated with pyrimido[1,2-a]benzimidazoles, ongoing research aims to uncover additional pharmacological prospects. These compounds may hold promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments .

Future Directions

The future directions in the research of such compounds could involve exploring their potential therapeutic applications, given their wide spectrum of biological activity . Further studies could also focus on improving the synthesis methods to increase yield and reduce reaction times .

properties

IUPAC Name

7-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-7-8-14-17-15(18-16(20)19(14)9-11)21-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBMJHCUHYCHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

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